molecular formula C17H17NO B4621799 9-[2-(allyloxy)ethyl]-9H-carbazole

9-[2-(allyloxy)ethyl]-9H-carbazole

Cat. No.: B4621799
M. Wt: 251.32 g/mol
InChI Key: ZOSGYGMDUMVYPT-UHFFFAOYSA-N
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Description

9-[2-(Allyloxy)ethyl]-9H-carbazole is a synthetic carbazole derivative designed for advanced chemical and pharmaceutical research. The carbazole core is a privileged structure in medicinal chemistry and materials science, known for its rigid, planar, and conjugated tricyclic system . This compound is functionalized with an allyloxyethyl side chain, which can enhance solubility and provide a reactive handle for further chemical modifications, such as polymerizations or the creation of more complex molecular architectures. Research Applications and Potential: Organic Electronics and Material Science: Carbazole derivatives are extensively investigated for their hole-transporting properties and are fundamental building blocks in the development of optoelectronic materials . This compound could serve as a precursor for synthesizing novel organic semiconductors, dyes, or photoactive layers. Medicinal Chemistry and Drug Discovery: The carbazole scaffold is associated with a wide range of biological activities. Naturally occurring and synthetic carbazoles have demonstrated significant anti-cancer, anti-bacterial, and anti-fungal properties . For instance, derivatives like 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) have shown promising antitumor activity by inducing apoptosis and activating the p53 signaling pathway in melanoma cells . This makes this compound a valuable intermediate for developing new therapeutic agents. Chemical Synthesis and Sensor Development: The structural features of this compound make it a candidate for creating fluorescent chemosensors. Similar carbazole derivatives have been designed to selectively recognize metal cations, indicating potential applications in analytical chemistry and environmental monitoring . The allyl ether group also makes it a versatile synthon in organic synthesis, particularly for click chemistry or palladium-catalyzed coupling reactions. Note on Use: This product is intended for research purposes only in a laboratory setting. It is not certified for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

9-(2-prop-2-enoxyethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-2-12-19-13-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSGYGMDUMVYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCN1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Functional Group Variations

The table below summarizes key carbazole derivatives and their distinguishing features compared to 9-[2-(allyloxy)ethyl]-9H-carbazole:

Compound Name Substituents Key Properties/Applications Reference
This compound Allyloxyethyl (ether + allyl chain) Potential for polymerization, enhanced solubility, organic electronics
9-Ethyl-9H-carbazole Ethyl Baseline solubility, used in OLEDs and charge transport materials
9-(2-Bromoethyl)-9H-carbazole Bromoethyl High reactivity for nucleophilic substitution; precursor for further functionalization
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole Bromo + methoxyphenyl Enhanced anticancer activity; Suzuki coupling applications
9-(3-Bromo-4-iodophenyl)-9H-carbazole Bromo + iodophenyl Dual halogenation improves optoelectronic properties and biological activity
9-Hexyl-3-iodo-9H-carbazole Hexyl + iodo Extended alkyl chain improves thermal stability; iodine enhances luminescence
Key Observations:
  • Alkyl vs. Allyloxyethyl Substituents : Simple alkyl chains (e.g., ethyl, hexyl) enhance solubility and thermal stability but lack functional versatility. In contrast, the allyloxyethyl group introduces an ether oxygen (polarity) and an unsaturated allyl group, enabling covalent bonding in polymer matrices and compatibility with organic solvents.
  • Halogenated Derivatives : Bromo or iodo substituents (e.g., 9-(3-Bromo-4-iodophenyl)-9H-carbazole) increase reactivity for cross-coupling reactions and improve biological activity (e.g., anticancer, antimicrobial) . However, halogen-free derivatives like this compound may exhibit lower toxicity and better environmental compatibility.
  • Aryl vs. Alkyl/Ether Substituents : Aryl-substituted carbazoles (e.g., methoxyphenyl derivatives) often show strong luminescence and charge-transport properties due to extended conjugation . The allyloxyethyl group’s shorter conjugation length may limit optoelectronic performance but improve processability in solution-based device fabrication.

Electronic and Optoelectronic Properties

Carbazole derivatives are pivotal in organic light-emitting diodes (OLEDs) and photovoltaic devices. For example:

  • 9-Ethylcarbazole : Used as a deep-blue emitter with a quantum efficiency of ~1% .
  • 3,6-Diiodo-9H-carbazole : Exhibits strong luminescence due to heavy-atom effects .
  • Its unsaturated allyl group could also facilitate energy transfer in polymeric systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-[2-(allyloxy)ethyl]-9H-carbazole, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, allyl ether groups can be introduced via alkylation of carbazole precursors using allyl bromides/iodides in polar aprotic solvents (e.g., DMF or THF) with bases like KOH or NaH . Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 carbazole:alkylating agent) are critical for minimizing side products like di-alkylated species. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Data Insight : A study on analogous compounds reported yields of 60–85% under optimized conditions, with lower temperatures favoring selectivity for mono-substitution .

Q. How is the molecular structure of this compound validated?

  • Methodology : X-ray crystallography (e.g., using Bruker APEX4 diffractometers) provides definitive structural confirmation. Bond angles and torsion angles (e.g., C–N–C in carbazole core ≈ 108–110°) are compared to computational models (DFT/B3LYP) . Spectroscopic techniques include:

  • NMR : 1H^1H NMR shows characteristic allyl protons (δ 5.8–6.0 ppm for CH2_2=CH2_2) and carbazole aromatic protons (δ 7.2–8.3 ppm) .
  • FT-IR : Stretching vibrations at ~1600 cm1^{-1} (C=C allyl) and ~3400 cm1^{-1} (N–H carbazole) .

Advanced Research Questions

Q. What challenges arise in designing electropolymerizable derivatives of this compound for organic electronics?

  • Methodology : The allyloxy side chain’s steric bulk can hinder π-stacking, reducing conductivity. Copolymerization with EDOT (3,4-ethylenedioxythiophene) improves charge transport. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6_6) reveals oxidation potentials (~1.2 V vs. Ag/Ag+^+) and film stability .
  • Data Contradiction : While EDOT enhances conductivity, excessive EDOT content (>30%) disrupts carbazole’s fluorescence, necessitating a balance in monomer feed ratios .

Q. How do computational methods predict the optoelectronic properties of this compound derivatives?

  • Methodology : Time-dependent density functional theory (TDDFT) with B3LYP/6-31G(d) basis sets calculates HOMO-LUMO gaps and emission wavelengths. For example, a study on a similar carbazole-allyl derivative predicted λem_{em} = 420 nm (experimental: 435 nm) . Molecular dynamics (MD) simulations assess solvation effects on fluorescence quantum yield .
  • Software Tools : Open-source tools like EasySpecCalc (GitHub) automate spectral predictions using TDDFT and STEOM-DLPNO-CCSD methods .

Q. How can researchers resolve contradictions in reported biological activities of carbazole derivatives?

  • Case Study : A compound with bromo/chloro substituents showed enhanced anticancer activity (IC50_{50} = 2.1 µM) but poor solubility. Contradictory data arose from assay conditions (e.g., DMSO concentration affecting cell viability). Mitigation strategies include:

  • Standardizing solvent controls (≤0.1% DMSO).
  • Using structure-activity relationship (SAR) models to prioritize substituents balancing lipophilicity and solubility (ClogP ≈ 3–4) .

Application-Oriented Questions

Q. What strategies optimize this compound for pH-responsive fluorescent probes?

  • Methodology : Introducing electron-withdrawing groups (e.g., –NO2_2) or conjugating with benzimidazole enhances pH sensitivity. Fluorescence quenching in acidic environments is monitored via confocal microscopy (λex_{ex} = 365 nm) .
  • Example : A derivative with a methoxyethyl side chain showed a 10-fold fluorescence increase at pH 7.4 vs. pH 5.0 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[2-(allyloxy)ethyl]-9H-carbazole
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